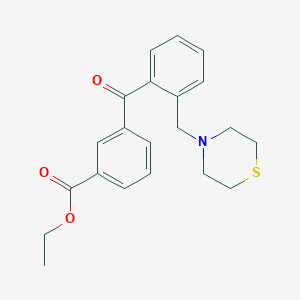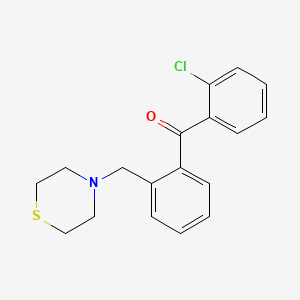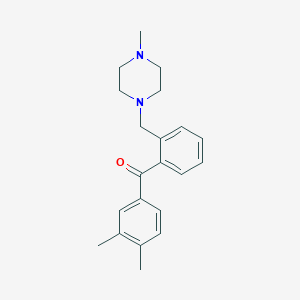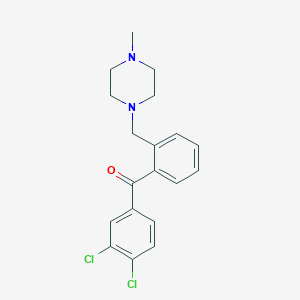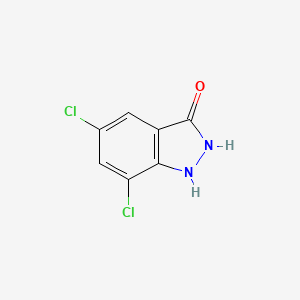
2-Cyano-4'-thiomorpholinomethylbenzophenone
Vue d'ensemble
Description
2-Cyano-4’-thiomorpholinomethylbenzophenone, also known as 2-(4-(Thiomorpholinomethyl)benzoyl)benzonitrile, is a chemical compound with the molecular formula C19H18N2OS . It is used in diverse scientific research due to its unique properties and adaptable nature.
Molecular Structure Analysis
The molecular structure of 2-Cyano-4’-thiomorpholinomethylbenzophenone consists of 19 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom . The molecular weight is 322.42 .Applications De Recherche Scientifique
Anticancer Activity
The structural similarity of 2-Cyano-4’-thiomorpholinomethylbenzophenone to 2-amino-3-cyano-4H-chromenes suggests potential applications in anticancer research. Chromenes have been studied for their ability to inhibit topoisomerase and cytochrome enzymes, which are involved in the growth of cancer cells . The cyano and thiomorpholine groups could interact with key amino acids in the active sites of these enzymes, suggesting that derivatives of this compound may serve as leads in the development of new anticancer agents.
Antifungal Testing
Given the antifungal activity demonstrated by related compounds, 2-Cyano-4’-thiomorpholinomethylbenzophenone could be explored for its efficacy against fungal strains, such as Candida spp. The thiomorpholine moiety, in particular, may offer a novel mechanism of action against fungal cell growth, potentially leading to the development of new antifungal medications .
Enzyme Inhibition Studies
The compound’s structure indicates potential for enzyme inhibition studies. It could be used to explore the inhibition of enzymes that participate in the growth of cancer and fungal cells, providing insights into the design of enzyme inhibitors with therapeutic applications .
Multicomponent Tandem Oxidation Processes
Research has shown that related cyano compounds can be synthesized through multicomponent tandem oxidation processes starting from alcohols . 2-Cyano-4’-thiomorpholinomethylbenzophenone could be a candidate for such syntheses, potentially leading to the discovery of new synthetic pathways and intermediates.
Heterocyclic Compound Synthesis
The compound could serve as a precursor in the synthesis of polyfunctionally substituted heterocyclic compounds. These heterocycles have diverse applications, including pharmaceuticals, and the thiomorpholine group could introduce novel functionalities into these compounds .
Pharmacological Profile Analysis
In silico analysis of the pharmacological profile of 2-Cyano-4’-thiomorpholinomethylbenzophenone derivatives could reveal their potential as therapeutic agents. Computational studies could predict the interaction of these compounds with biological targets, aiding in the design of drugs with improved efficacy and reduced side effects .
Molecular Docking Studies
Molecular docking studies could be conducted to understand the interaction of 2-Cyano-4’-thiomorpholinomethylbenzophenone with various enzymes and receptors. This research could provide valuable information on the binding affinities and modes of action of this compound, which is crucial for drug design .
Propriétés
IUPAC Name |
2-[4-(thiomorpholin-4-ylmethyl)benzoyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c20-13-17-3-1-2-4-18(17)19(22)16-7-5-15(6-8-16)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQNADVVBQFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642903 | |
| Record name | 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4'-thiomorpholinomethylbenzophenone | |
CAS RN |
898782-40-6 | |
| Record name | 2-[4-(4-Thiomorpholinylmethyl)benzoyl]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-{4-[(Thiomorpholin-4-yl)methyl]benzoyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40642903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




